molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B120758 Lindane CAS No. 319-84-6

Lindane

Cat. No. B120758
CAS RN: 319-84-6
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Lindane, also known as gamma benzene hexachloride, is an insecticide used to treat scabies and lice infestations . It is a topical anti-parasite, primarily used when other medicines are ineffective . It was formerly used as an agricultural insecticide and biodegrades very slowly .


Synthesis Analysis

Lindane was originally synthesized in 1825 by Faraday. It was named after the Dutch chemist Teunis van der Linden, who first isolated and described γ-hexachlorcyclohexane in 1912 . Modern manufacturing standards for Lindane involve the treatment and conversion of waste isomers to less toxic molecules, a process known as "cracking" .


Molecular Structure Analysis

Lindane is a white crystalline solid that is volatile in air and insoluble in water . Its chemical formula is C6H6Cl6, and it has a molecular weight of 290.83 g/mol .


Chemical Reactions Analysis

Microbes, particularly Gram-negative bacteria, can transform Lindane into non-toxic and environmentally safe metabolites . Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade Lindane .


Physical And Chemical Properties Analysis

Lindane is a white crystalline solid that is volatile in air and insoluble in water . It is quite toxic to humans . The acute effects of Lindane through inhalation exposure in humans consist of irritation of the nose and throat and effects on the blood .

Scientific Research Applications

Biodegradation Using Microbial Systems

Lindane, an organochlorine pesticide, has toxic residues in soil and water environments. Microbes, particularly Gram-negative bacteria, can transform lindane into non-toxic metabolites through different metabolic pathways. Enzymes like dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase are involved in these degradation pathways. This review provides a foundation for using lindane-degrading microorganisms in bioremediation (Zhang et al., 2020).

Bioremediation Capability of Demosponge Hymeniacidon Perlevis

The demosponge Hymeniacidon perlevis has shown potential in bioremediating lindane polluted seawater. Experiments indicated about 50% lindane removal from seawater in 48 hours, and bacteria isolated from sponges removed up to 97% of lindane after 8 days (Aresta et al., 2015).

Transgenic Tobacco Plants for Lindane Remediation

Transgenic tobacco plants expressing human cytochrome P4502E1 showed enhanced tolerance and remediation of lindane. These plants removed lindane more efficiently from hydroponic medium and soil compared to control plants, suggesting their potential use in bioremediation (Singh et al., 2011).

Electro-Fenton Process for Lindane Degradation

The electro-Fenton (EF) process has been effective in degrading lindane in aquatic environments. Optimization of operating parameters like applied current intensity and catalyst concentration led to complete degradation of lindane and significant mineralization of its aqueous solution (Domínguez et al., 2017).

Bioremediation through Bioaugmentation and Biostimulation

Enhanced bioremediation of lindane-contaminated soils can be achieved through microbial bioaugmentation assisted by biostimulation with sugarcane filter cake. This method significantly increased lindane removal, microbial counts, and soil enzymatic activities, and decreased lindane T1/2 (Raimondo et al., 2020).

Streptomyces Consortium for Lindane Degradation

A Streptomyces consortium demonstrated higher biomass and lindane removal than without acclimation when cultured in liquid medium with varying lindane concentrations. This highlights the role of acclimated microbial consortia in efficient lindane degradation (Sáez et al., 2015).

Effects on Cyanobacteria

Exposure to lindane in Cyanobacteria (Anabaena) resulted in drastic effects on biomass production and photosynthetic rate. This study underlines the need for protection against lindane's residual effects for soil fertility (Babu et al., 2001).

Lindane Usage Inventories in Canada

This research presents the temporal and spatial use trends of lindane in Canada between 1970 and 2000, including its major use on canola and corn. Gridded usage inventories were created with latitude/longitude resolution to assess the extent of its application (Li et al., 2004).

Genetic Analysis of Lindane-Degrading Sphingomonads

Genome sequences of lindane-degrading sphingomonad strains suggest that these bacteria evolved from different ancestral hosts that recruited lin genes for lindane degradation. This study provides insights into bacterial evolution and the potential use of these genes in exploring the cryptic 'gene pool' (Nagata et al., 2019).

UV/Peroxymonosulfate System for Lindane Degradation

The UV/peroxymonosulfate system effectively degraded lindane, a chlorinated pesticide. The study highlighted the role of sulfate radicals in this process, providing a potential method for treating water contaminated with lindane (Khan et al., 2017).

Safety And Hazards

Lindane is poisonous and can be harmful if swallowed . It is quite toxic to humans, causing irritation of the nose and throat, effects on the blood, and skin effects . Chronic exposure to Lindane by inhalation in humans has been associated with effects on the liver, blood, and nervous, cardiovascular, and immune systems .

properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Record name beta-Hexachlorocyclohexane
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Record name 1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Product Name

Lindane

Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS RN

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lindane
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Lindane
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Lindane
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Lindane
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Lindane
Reactant of Route 6
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Lindane

Citations

For This Compound
98,200
Citations
K Walker, DA Vallero, RG Lewis - Environmental Science & …, 1999 - ACS Publications
This review examines the potential for γ-hexachlorocyclohexane (HCH) to be transformed into other isomers of HCH. HCH residues are among the most widely distributed and …
Number of citations: 622 pubs.acs.org
K Nolan, J Kamrath, J Levitt - Pediatric dermatology, 2012 - Wiley Online Library
… lindane caused 43% of the serious adverse reactions of this review. Moreover, the numerous instances of lindane … Therefore, this report attempts to elucidate the dangers of lindane as a …
Number of citations: 133 onlinelibrary.wiley.com
JE Rasmussen - Journal of the American Academy of Dermatology, 1981 - Elsevier
The human clinical use of 1% lindane formulations has become somewhat controversial during the past five years. This review is an in-depth report of the efficacy and safety of 1 % …
Number of citations: 108 www.sciencedirect.com
W Zhang, Z Lin, S Pang, P Bhatt, S Chen - Frontiers in microbiology, 2020 - frontiersin.org
… bioremediation of lindane. This review summarizes the current knowledge regarding lindane-… , and the microbial remediation of lindane-contaminated environments. The prospects of …
Number of citations: 104 www.frontiersin.org
BL Pool-Zobel, C Guigas, R Klein… - Food and Chemical …, 1993 - Elsevier
… mutagenicity assays in which lindane has been shown to be … lindane induced genotoxicity, unless considerable concomitant cytotoxicity was apparent as well. Finally, since lindane …
Number of citations: 181 www.sciencedirect.com
JE Davies, HV Dedhia, C Morgade… - Archives of …, 1983 - jamanetwork.com
… of lindane were 206 parts per billion (ppb) declining to 1.0 ppb after 25 days. In the latter, lindane was identified in the brain at a concentration of 110 ppb. Brain levels of lindane were …
Number of citations: 134 jamanetwork.com
World Health Organization - 1991 - apps.who.int
… lindane, an isomer of hexachlorocyclohexane used, for more than four decades, as a broad-spectrum insecticide. Although most lindane … world are exposed to lindane on a daily basis. …
Number of citations: 19 apps.who.int
BD Kay, DE Elrick - Soil Science, 1967 - journals.lww.com
… isotherms were determined by shaking the soil and lindane solution in stoppered 50-ml. … of lindane solution alone were included in each determination; the difference in lindane …
Number of citations: 182 journals.lww.com
DW Elliott, HL Lien, WX Zhang - Journal of Environmental …, 2009 - ascelibrary.org
… lindane, also known as γ -hexachlorocyclohexane, a formerly widely utilized pesticide and well-documented persistent organic pollutant. In general, lindane … % of the initial lindane dose …
Number of citations: 181 ascelibrary.org
LA Videla, SBM Barros, VBC Junqueira - Free Radical Biology and …, 1990 - Elsevier
… lindane intoxication is discussed as a possible hepatotoxic mechanisms of the insecticide. Lindane is … In addition, the interaction of lindane with the liver tissue results in teh incubation of …
Number of citations: 134 www.sciencedirect.com

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